prodrug of R-406
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Overview
Description
Fostamatinib disodium is a tyrosine kinase inhibitor primarily used for the treatment of chronic immune thrombocytopenia (ITP). It is marketed under the brand names Tavalisse and Tavlesse. The compound is a prodrug, which means it is metabolized in the body to produce its active form, tamatinib. Fostamatinib disodium works by inhibiting the enzyme spleen tyrosine kinase (SYK), which plays a crucial role in the immune system’s destruction of platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fostamatinib disodium involves multiple steps, starting from the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate amines with a pyrimidine precursor under controlled conditions.
Introduction of functional groups: Various functional groups, such as fluoro and methoxy groups, are introduced through substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the compound to produce fostamatinib disodium.
Industrial Production Methods
Industrial production of fostamatinib disodium follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Fostamatinib disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different functional groups during synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites of fostamatinib disodium, which are primarily excreted in feces and urine .
Scientific Research Applications
Fostamatinib disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Helps in understanding the role of spleen tyrosine kinase in immune responses.
Medicine: Primarily used for treating chronic immune thrombocytopenia. .
Industry: Used in the pharmaceutical industry for the development of new tyrosine kinase inhibitors.
Mechanism of Action
Fostamatinib disodium exerts its effects by inhibiting the enzyme spleen tyrosine kinase (SYK). This enzyme is involved in the signaling pathways that lead to the destruction of platelets by the immune system. By blocking SYK, fostamatinib disodium reduces the immune system’s ability to destroy platelets, thereby increasing platelet count and reducing the risk of bleeding in patients with chronic immune thrombocytopenia .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Rituximab: A monoclonal antibody used to treat various autoimmune diseases and cancers.
Eltrombopag: A thrombopoietin receptor agonist used to treat thrombocytopenia.
Romiplostim: Another thrombopoietin receptor agonist used for the same purpose.
Uniqueness
Fostamatinib disodium is unique in its mechanism of action as a spleen tyrosine kinase inhibitor. Unlike other treatments that either increase platelet production or reduce antibody production, fostamatinib disodium specifically targets the signaling pathway involved in platelet destruction. This makes it a valuable option for patients who do not respond adequately to other treatments .
Properties
Molecular Formula |
C23H24FN6Na2O9P |
---|---|
Molecular Weight |
624.4 g/mol |
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 |
InChI Key |
HSYBQXDGYCYSGA-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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